molecular formula C20H23NO4 B1236443 Acetylcodeine CAS No. 6703-27-1

Acetylcodeine

Cat. No. B1236443
CAS RN: 6703-27-1
M. Wt: 341.4 g/mol
InChI Key: MFXFQKMUCYHPFQ-BKRJIHRRSA-N
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Description

Synthesis Analysis

Acetylcodeine (ACOD) synthesis occurs as a byproduct in the production of street heroin, differentiating it from pharmaceutical heroin, which lacks ACOD due to its refined manufacturing process. The presence of ACOD in street heroin can be attributed to the specific chemical reactions during its illicit synthesis, often resulting in a mixture of heroin and various byproducts like ACOD (Brenneisen, Hasler, & Würsch, 2002).

Molecular Structure Analysis

While specific studies directly detailing the molecular structure analysis of acetylcodeine were not identified, understanding its structure is crucial for developing analytical methods to detect its presence in biological samples and to differentiate between the use of street and pharmaceutical heroin.

Chemical Reactions and Properties

Acetylcodeine's chemical properties make it identifiable in the urine of individuals who have consumed street heroin. It is metabolized into codeine and other metabolites, with a minor percentage excreted unchanged. The chemical behavior of ACOD in the human body, including its metabolic pathways, provides insights into its role as a marker for street heroin use (Brenneisen et al., 2002).

Scientific Research Applications

1. Marker for Illicit Heroin Use

  • Illicit Heroin Detection in Treatment Programs : Acetylcodeine is used as a biomarker to differentiate between the use of street heroin and pharmaceutical heroin in treatment programs. This application is crucial in monitoring the effectiveness of heroin-assisted treatment programs and ensuring compliance among participants (Rook et al., 2006).

  • Urinary Marker for Street Heroin : In addition to its role in treatment programs, acetylcodeine serves as a urinary marker to distinguish the consumption of street heroin. This is particularly useful in identifying illicit heroin use among individuals in opiate-dependent drug user programs, thus aiding in the evaluation and improvement of these programs (Brenneisen et al., 2002).

2. Forensic and Toxicological Analysis

  • Drug Abuse Screening : Acetylcodeine's presence in biological samples like urine and hair is instrumental in the forensic analysis of illicit drug use. It serves as a reliable indicator of heroin abuse, enhancing the accuracy of drug abuse screening in various contexts, including criminal justice and workplace settings (Staub et al., 2001).

  • Heroin Profiling in Forensic Investigations : The compound also plays a role in the profiling of illicit heroin samples. By analyzing the presence and concentration of acetylcodeine, forensic experts can establish links between different heroin samples, which is critical in drug trafficking investigations (Zhang & Chen, 2012).

3. Pharmacological Studies

  • Analgesia Research : Although not the main focus of current research, acetylcodeine has been studied in the context of its pharmacological effects, such as analgesia in animal models. These studies contribute to a broader understanding of opioid pharmacology and could potentially inform the development of new analgesic drugs (Milo et al., 2006).

Safety And Hazards

Acetylcodeine is classified as having acute toxicity, and it is harmful if swallowed . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to wash skin thoroughly after handling .

properties

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-11(22)24-16-7-5-13-14-10-12-4-6-15(23-3)18-17(12)20(13,19(16)25-18)8-9-21(14)2/h4-7,13-14,16,19H,8-10H2,1-3H3/t13-,14+,16-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXFQKMUCYHPFQ-BKRJIHRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC)CCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC)CCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10985910
Record name Acetylcodeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10985910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylcodeine

CAS RN

6703-27-1
Record name Acetylcodeine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6703-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylcodeine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006703271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylcodeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10985910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6703-27-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-ACETYLCODEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U59401ETXH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,530
Citations
CL O'Neal, A Poklis, AH Lichtman - Drug and alcohol dependence, 2001 - Elsevier
… and toxicological effects of acetylcodeine to those of codeine and … acetylcodeine would alter the convulsant effects of diacetylmorphine. The antinociceptive potencies of acetylcodeine …
Number of citations: 31 www.sciencedirect.com
M Barroso, M Dias, DN Vieira… - Analytical and …, 2010 - Springer
A simple procedure has been developed and validated for the qualitative and quantitative analysis of several opiates (morphine, 6-acetylmorphine, codeine, 6-acetylcodeine) and …
Number of citations: 62 link.springer.com
P Kintz, C Jamey, V Cirimele… - Journal of analytical …, 1998 - academic.oup.com
In addition to acetylmorphine (6-AM), acetylcodeine (AC) has been suggested as a marker for the use of illicit heroin. Because no procedure was available for AC testing in hair, a new …
Number of citations: 43 academic.oup.com
CL O'Neal, A Poklis - Forensic science international, 1998 - Elsevier
Acetylcodeine (AC), an impurity of illicit heroin synthesis, was investigated as a urinary biomarker for detection of illicit heroin use. One hundred criminal justice urine specimens that …
Number of citations: 70 www.sciencedirect.com
R Brenneisen, F Hasler, D Würsch - Journal of analytical …, 2002 - academic.oup.com
Acelylcodeine (ACOD) is a synthesis by product present in street heroin but not in pharmaceutical diacetylmorphine (DAM) as used in the Swiss program Heroin-Assisted Treatment for …
Number of citations: 67 academic.oup.com
C Staub, M Marset, A Mino, P Mangin - Clinical Chemistry, 2001 - academic.oup.com
Background: Acetylcodeine (AC), an impurity of illicit heroin synthesis, has been suggested as an interesting biomarker of illicit heroin use. Methods: Procedures were developed for …
Number of citations: 76 academic.oup.com
EJ Rook, MJX Hillebrand, H Rosing, JM van Ree… - … of Chromatography B, 2005 - Elsevier
… and norcocaine and illicit heroin adulterants acetylcodeine and codeine. Heroin-d6, … derivate acetylcodeine, were qualitatively measured as markers of illicit heroin in our study. …
Number of citations: 161 www.sciencedirect.com
SG Phillips, KR Allen - Journal of analytical toxicology, 2006 - academic.oup.com
A method was developed using liquid chromatography linked to atmospheric pressure ionization-tandem mass spectrometry (LC-MS-MS) for the measurement of the opiates, morphine, …
Number of citations: 27 academic.oup.com
S Milo, M Ansonoff, M King, GC Rossi… - Cellular and molecular …, 2006 - Springer
Acetylation of morphine at the 6-position changes its pharmacology. To see if similar changes are seen with codeine, we examined the analgesic actions of codeine and 6-acetylcodeine…
Number of citations: 9 link.springer.com
L SMALL, JE MALLONEE - The Journal of Organic Chemistry, 1947 - ACS Publications
… by way of the Beckmann rearrangement of aceto-6-acetylcodeine oxime, that the acetyl (“aceto”) … by hydrogenation of 1 -aceto-6-acetylcodeine (III) with palladium. Under more vigorous …
Number of citations: 7 pubs.acs.org

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